6-Carboxitetrametilrodamina

Descripción general

Descripción

6-Carboxytetramethylrhodamine, also known as 6-TAMRA, is a fluorescent dye . It is commonly used for the covalent labeling of oligonucleotides for DNA analysis . It displays excitation/emission maxima of 543/572 nm, respectively .

Synthesis Analysis

6-Carboxytetramethylrhodamine is used to create fluorescent DNA probes and labeled proteins/peptides . The corresponding succinimidyl ester is a single isomer fluorophore most commonly used in automated DNA sequencing .Molecular Structure Analysis

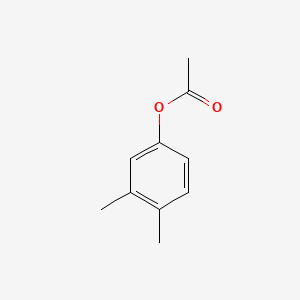

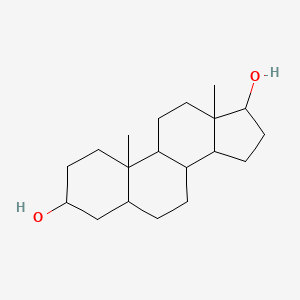

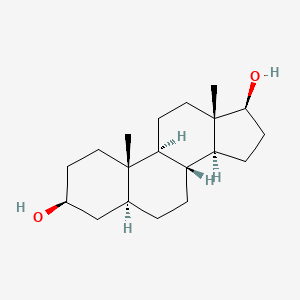

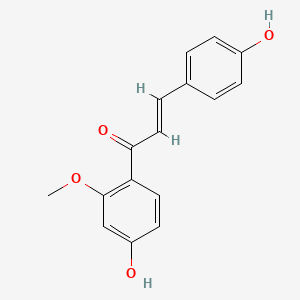

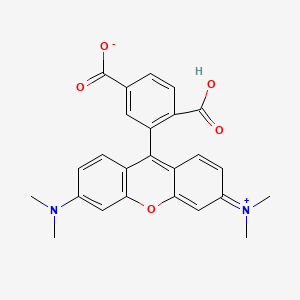

The empirical formula of 6-Carboxytetramethylrhodamine is C25H22N2O5 . Its molecular weight is 430.45 .Chemical Reactions Analysis

6-TAMRA is an amine-reactive form of tetramethylrhodamine . The single-isomer preparations of TAMRA are important for high-resolution techniques such as DNA sequencing and capillary electrophoresis .Physical And Chemical Properties Analysis

6-Carboxytetramethylrhodamine is a solid . It is soluble in DMSO and methanol . Its fluorescence is λex 543 nm; λem 575 nm in 0.1 M Tris pH 8.0 .Aplicaciones Científicas De Investigación

Sondas de ADN fluorescentes

6-TAMRA se utiliza comúnmente para crear sondas de ADN fluorescentes que son esenciales en el análisis genético y la investigación de biología molecular. Estas sondas pueden unirse a secuencias específicas de ADN, lo que permite la visualización e identificación del material genético en diversas aplicaciones, como estudios de expresión génica y mapeo genético .

Secuenciación automatizada de ADN

El fluoróforo es particularmente prominente en las tecnologías de secuenciación automatizada de ADN. Ayuda a etiquetar los oligonucleótidos, que luego son detectados por señales de fluorescencia para determinar la secuencia del ADN durante el proceso de secuenciación .

Etiquetado de proteínas y péptidos

6-TAMRA también se utiliza para etiquetar proteínas y péptidos para estudiar su estructura, función e interacciones dentro de los sistemas biológicos. Las propiedades fluorescentes de 6-TAMRA lo convierten en un marcador ideal para visualizar estas moléculas en entornos biológicos complejos .

Inmunoquímica

En inmunoquímica, se utilizan anticuerpos marcados con 6-TAMRA para detectar antígenos específicos. Esta aplicación es crucial para comprender las respuestas inmunitarias y para fines de diagnóstico, como la identificación de patógenos o marcadores de enfermedades .

Citometría de flujo

Las aplicaciones de citometría de flujo se benefician de las capacidades de etiquetado fluorescente de 6-TAMRA, que permiten el análisis de poblaciones celulares en función de la presencia de marcadores específicos. Esto es valioso tanto en investigación como en diagnóstico clínico .

Microscopía de fluorescencia

El colorante se utiliza ampliamente en microscopía de fluorescencia para teñir células o tejidos, lo que permite a los investigadores observar estructuras y procesos celulares con alta especificidad y contraste .

Western blotting y ELISA

Las técnicas de western blotting y ELISA (ensayo inmunoabsorbente ligado a enzimas) utilizan sondas marcadas con 6-TAMRA para detectar proteínas de interés. Estos métodos son fundamentales en la investigación de proteínas y las pruebas de diagnóstico .

Mecanismo De Acción

Target of Action

6-Carboxytetramethylrhodamine, also known as 6-TAMRA, is a fluorescent dye that is primarily used to label proteins, peptides, and oligonucleotides . It is widely used for preparing bioconjugates, especially fluorescent antibody and avidin derivatives used in immunochemistry .

Mode of Action

6-TAMRA interacts with its targets (proteins, peptides, and oligonucleotides) through covalent bonding . It is often used in the form of a succinimidyl ester, which reacts with primary amines in proteins and peptides to form stable amide bonds . The dye can be attached to the 5’- or 3’-ends of oligonucleotides or internally .

Biochemical Pathways

The exact biochemical pathways affected by 6-TAMRA depend on the specific targets it is bound to. It is primarily used as a tool for visualizing and tracking these targets in biological systems rather than directly influencing biochemical pathways .

Result of Action

The primary result of 6-TAMRA’s action is the production of fluorescence when exposed to light of a specific wavelength . This allows for the visualization of the targets it is bound to, aiding in various research and diagnostic applications .

Action Environment

The action of 6-TAMRA can be influenced by various environmental factors. For instance, the intensity of its fluorescence can be affected by the pH and temperature of its environment. Additionally, certain substances can quench the fluorescence of 6-TAMRA, reducing its effectiveness .

Safety and Hazards

6-Carboxytetramethylrhodamine may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers The papers retrieved provide valuable information about 6-Carboxytetramethylrhodamine. They discuss its use in DNA analysis , its synthesis , and its potential in Photodynamic Therapy . Further reading of these papers would provide more detailed information .

Propiedades

IUPAC Name |

4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCMHKNAGZHBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376331 | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91809-67-5 | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91809-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.